1-Benzyl-4-piperidin-4-yl-piperazine
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Overview
Description
1-Benzyl-4-piperidin-4-yl-piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities, including anti-acetylcholinesterase, antimicrobial, and antihypertensive properties, as well as their potential as central nervous system agents . These compounds have been the subject of various studies aiming to explore their synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of piperazine derivatives often involves multi-step chemical reactions. For instance, 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized through a process that involved the introduction of bulky moieties and substituents to enhance activity . Similarly, other derivatives, such as 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine, were prepared by treating substituted benzhydryl chlorides with piperidine followed by N-sulfonation . The synthesis of these compounds is characterized by the use of various reagents and conditions to achieve the desired structural modifications and biological activities.
Molecular Structure Analysis
The molecular structure of piperazine derivatives has been extensively studied using spectroscopic and crystallographic techniques. For example, the molecular structure, spectroscopic characteristics, and chemical reactivity of 1-Benzyl-4-(N-Boc-amino)piperidine were investigated using Density Functional Theory (DFT) and compared with experimental values . Crystallographic studies have also been conducted to determine the structure of various N,N'-disubstituted piperazines, revealing details such as the chair conformation of the piperazine ring and the geometry around nitrogen and sulfur atoms .
Chemical Reactions Analysis
Piperazine derivatives undergo various chemical reactions that are crucial for their biological activity. The anti-acetylcholinesterase activity of these compounds, for example, is influenced by the substituents on the piperazine nitrogen atoms, which can significantly affect their interaction with biological targets . The nature of the substitutions on the benzhydryl and sulfonamide rings also influences the antibacterial activity of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are closely related to their molecular structure. The conformation of the piperazine ring, the presence of substituents, and the overall molecular geometry contribute to properties such as solubility, reactivity, and biological activity. The crystal structures of these compounds provide insights into their intermolecular interactions, which can affect their stability and behavior in biological systems .
Scientific Research Applications
Pharmacological Properties and Potential
Design and Synthesis of Antagonists and Agonists : Compounds related to 1-Benzyl-4-piperidin-4-yl-piperazine have been synthesized for potential pharmacological uses. For example, derivatives have been designed as potential α1-AR antagonists, showcasing potential in the treatment of various conditions such as hypertension or prostate enlargement (Jia Li et al., 2008).
Potential in Antipsychotic Treatment : Certain derivatives of 1-Benzyl-4-piperidin-4-yl-piperazine have been identified as potential atypical antipsychotics, showing promise in improving potency and bioavailability for the treatment of psychiatric disorders (J. Bolós et al., 1996).
Cytochrome P450 and Drug Metabolism : The metabolism of related compounds has been studied in the context of major depressive disorder treatment, involving cytochrome P450 enzymes, which are crucial for drug metabolism (Mette G. Hvenegaard et al., 2012).
Chemical Properties and Analysis
Crystal Structures and Interaction Analyses : The crystal structures and interaction analyses of compounds closely related to 1-Benzyl-4-piperidin-4-yl-piperazine have been studied, which is essential for understanding their chemical and pharmacological properties (N. Ullah & H. Stoeckli-Evans, 2021).
Radioiodination Techniques : Research has also delved into the radioiodination of related piperidine and piperazine derivatives, which is significant for imaging and diagnostic purposes in medicine (M. Sadeghzadeh et al., 2014).
Safety and Hazards
The safety information available indicates that “1-Benzyl-4-piperidin-4-yl-piperazine” may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding the formation of dust and aerosols, obtaining special instructions before use, and providing appropriate exhaust ventilation at places where dust is formed .
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various protein targets
Mode of Action
It’s known that piperazine derivatives can interact with their targets in a variety of ways, often acting as inhibitors . The specific interactions between this compound and its targets would depend on the chemical structure of the compound and the nature of the target.
Biochemical Pathways
Similar compounds have been shown to affect various biochemical pathways, often related to their target proteins . The downstream effects of these interactions can vary widely, depending on the specific pathways involved.
Result of Action
Similar compounds have been shown to have a variety of effects, often related to their inhibition of target proteins . The specific effects of this compound would depend on its targets and the nature of its interactions
properties
IUPAC Name |
1-benzyl-4-piperidin-4-ylpiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3/c1-2-4-15(5-3-1)14-18-10-12-19(13-11-18)16-6-8-17-9-7-16/h1-5,16-17H,6-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPZYEOANUCDTC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2CCN(CC2)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70394943 |
Source
|
Record name | 1-Benzyl-4-piperidin-4-yl-piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70394943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-piperidin-4-yl-piperazine | |
CAS RN |
686298-00-0 |
Source
|
Record name | 1-Benzyl-4-piperidin-4-yl-piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70394943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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